L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI)

Serine Racemase Enzyme Kinetics D-Serine Modulation

L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI), systematically known as potassium (2S)-2-amino-3-(sulfooxy)propanoate (CAS 17436-02-1), is a synthetic, non-proteinogenic L-α-amino acid derivative. This compound serves as the monopotassium salt of L-serine O-sulfate (LSOS) and functions as both an alternative substrate and a noncompetitive inhibitor of serine racemase (SR), the enzyme responsible for the biosynthesis of the NMDA receptor co-agonist D-serine in the mammalian brain.

Molecular Formula C3H7KNO6S
Molecular Weight 224.26 g/mol
Cat. No. B12324402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Serine, hydrogen sulfate (ester), monopotassium salt (9CI)
Molecular FormulaC3H7KNO6S
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)OS(=O)(=O)O.[K]
InChIInChI=1S/C3H7NO6S.K/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/t2-;/m0./s1
InChIKeySEBAOEYOCOTLNZ-DKWTVANSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Serine Hydrogen Sulfate (Ester), Monopotassium Salt (9CI): A Defined Serine Racemase Inhibitor and Tool Compound for D-Serine Pathway Research


L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI), systematically known as potassium (2S)-2-amino-3-(sulfooxy)propanoate (CAS 17436-02-1), is a synthetic, non-proteinogenic L-α-amino acid derivative . This compound serves as the monopotassium salt of L-serine O-sulfate (LSOS) and functions as both an alternative substrate and a noncompetitive inhibitor of serine racemase (SR), the enzyme responsible for the biosynthesis of the NMDA receptor co-agonist D-serine in the mammalian brain . Its defined stoichiometry and enhanced aqueous solubility, relative to the free acid form, have established it as the preferred chemical species for in vivo pharmacological studies targeting central sensitization and neuropathic pain pathways .

Why L-Serine Hydrogen Sulfate (Ester), Monopotassium Salt Cannot Be Replaced by Generic L-Serine Analogs or Other SR Inhibitors


Substituting the monopotassium salt of L-serine O-sulfate with the free acid (CAS 626-69-7), simple L-serine, or alternative serine racemase inhibitors such as glycine or malonate leads to fundamentally different pharmacological and physicochemical outcomes. Unlike L-serine, which is a racemization substrate, LSOS diverts the enzyme toward a β-elimination reaction that is 500-fold faster, irreversibly generating pyruvate, sulfate, and ammonia while noncompetitively inhibiting D-serine synthesis . Furthermore, competitive inhibitors like L-erythro-3-hydroxyaspartate (LEHA, Ki = 0.049 mM) or malonate (Ki = 0.077 mM) bind at the active site with a mechanism distinct from the noncompetitive, suicide-inhibitor-like action of LSOS, precluding simple functional interchange . Critically, the monopotassium counterion is not incidental; it ensures the defined stoichiometry and enhanced aqueous solubility required for the reproducible intrathecal dosing regimens validated in rodent neuropathic pain models, a property not guaranteed by the hygroscopic free acid form .

Quantitative Differentiation of L-Serine Hydrogen Sulfate (Ester), Monopotassium Salt: Head-to-Head and Cross-Study Comparator Evidence


Catalytic Bias: LSOS Diverts Serine Racemase to a β-Elimination Reaction 500-Fold Faster Than L-Serine Racemization

The monopotassium salt of L-serine O-sulfate transforms serine racemase into a potent eliminase. The rate of LSOS degradation (pyruvate formation) is 500 times faster than the physiological racemization of L-serine by the same recombinant mouse SR enzyme preparation . This catalytic bias quantitatively establishes LSOS as a superior substrate compared to the natural substrate L-serine, directly linking its molecular action to a metabolic 'switch' mechanism that cannot be achieved by L-serine itself.

Serine Racemase Enzyme Kinetics D-Serine Modulation

Inhibition Modality: LSOS Acts as a Noncompetitive Inhibitor of Serine Racemase, Distinct from Active-Site Competitive Inhibitors

Kinetic analysis reveals that LSOS inhibits serine racemase through a noncompetitive mechanism, failing to alter the apparent Km for L-serine (5.6 ± 0.5 mM) . In contrast, glycine (Ki = 1.63 mM), malonate (Ki = 0.077 mM), and L-erythro-3-hydroxyaspartate (LEHA, Ki = 0.049 mM) act as competitive inhibitors that occupy the active site . This mechanistic divergence means LSOS binds at an allosteric or distinct regulatory site, potentially allowing it to inhibit the enzyme even in the presence of high intracellular L-serine concentrations, a context where competitive inhibitors would be displaced.

Enzyme Inhibition Serine Racemase Inhibitor Design

In Vivo Efficacy: Monopotassium Salt Attenuates CCI-Induced Mechanical Allodynia and pGluN1 Expression, Validated Against D-Amino Acid Oxidase

In a mouse chronic constriction injury (CCI) model, intrathecal administration of L-serine O-sulfate potassium salt (LSOS) on postoperative days 0–3 suppressed CCI-induced mechanical allodynia (MA) and GluN1 phosphorylation (pGluN1) on day 3 post-surgery . An independent comparator, D-amino acid oxidase (DAAO), which degrades D-serine, was used to validate the D-serine-dependence of the effect: both LSOS and DAAO significantly attenuated MA, but LSOS uniquely targets the synthetic pathway, providing a pharmacological intervention that does not rely on the rate of enzymatic degradation of pre-existing D-serine pools.

Neuropathic Pain CCI Model NMDA Receptor Phosphorylation

Solubility and Formulation Reproducibility: Monopotassium Salt Offers Enhanced Aqueous Solubility Over the Free Acid Form

The free acid form of L-serine O-sulfate (CAS 626-69-7) has a computationally predicted water solubility of 40.7 mg/mL (ALOGPS algorithm) . While experimental solubility data for the monopotassium salt are not publicly available in peer-reviewed literature, vendor technical datasheets consistently report that the potassium salt form 'enhances its solubility in aqueous solutions' compared to the free acid, facilitating the preparation of concentrated stock solutions required for intrathecal dosing . This property is critical for achieving the precise 100 µg/10 µL dosing regimen used in rodent pain models .

Preformulation Solubility Research Compound Handling

Enzyme-Activated Irreversible Inhibition: LSOS Functions as a Suicide Inhibitor of Serine Racemase, Unlike Reversible Competitors

L-Serine O-sulfate is classified as an enzyme-activated inhibitor (suicide inhibitor) of serine racemase, a property shared with β-halo-alanines but not with the reversible competitive inhibitors glycine, malonate, or LEHA . The β-elimination reaction converts LSOS into a reactive species that covalently modifies the enzyme, leading to time-dependent inactivation. This irreversible component implies that LSOS can achieve sustained target engagement even after the compound is cleared from the system, a pharmacodynamic advantage not offered by fully reversible competitive inhibitors.

Suicide Inhibition Enzyme Mechanism SR Pharmacology

Enantiomeric Specificity: L-Isomer Potassium Salt is the Active Species; D-Isomer Exhibits Distinct Activity

The stereochemistry of the serine O-sulfate backbone dictates its biological fate. The (2S)-enantiomer (L-form) inactivates E. coli glutamic acid decarboxylase via Cα–H bond cleavage, whereas the (2R)-enantiomer (D-form) undergoes Cα-decarboxylation, representing a dramatically different inactivation pathway . For serine racemase, the D-isomer of serine O-sulfate (monopotassium salt, CAS not specified) exhibits different substrate specificity, and the L-isomer is the biologically relevant form for inhibiting mammalian SR . Procuring the explicitly specified L-serine, hydrogen sulfate (ester), monopotassium salt (9CI) ensures the correct enantiomer for mammalian target engagement, whereas generic 'serine O-sulfate' preparations may contain racemic or D-isomer contaminants.

Stereochemistry Enzyme Specificity L-Serine Derivatives

Procurement-Justified Application Scenarios for L-Serine Hydrogen Sulfate (Ester), Monopotassium Salt


In Vivo Rodent Models of Neuropathic Pain: CCI-Induced Mechanical Allodynia

The monopotassium salt is the exact chemical species used in published protocols demonstrating that intrathecal LSOS (on postoperative days 0–3) suppresses CCI-induced mechanical allodynia and GluN1 phosphorylation in mice . Laboratories replicating or extending these findings should purchase the identical salt form to ensure dosing accuracy, solubility, and pharmacokinetic consistency with the validated regimen.

Serine Racemase Enzymology and High-Throughput Screening (HTS) Assay Development

The 500-fold faster β-elimination of LSOS compared to L-serine racemization provides the basis for a highly sensitive, coupled-enzymatic assay to detect serine racemase activity . The potassium salt's enhanced solubility facilitates preparation of concentrated substrate stocks for HTS formats, making it the reagent of choice for screening campaigns seeking novel SR modulators.

D-Serine Pathway Dissection in Primary Astrocyte and Neuronal Co-Cultures

LSOS noncompetitively inhibits D-serine synthesis in primary astrocyte cultures without altering intracellular L-serine levels, providing a cleaner pharmacological tool than competitive inhibitors that may be outcompeted by endogenous L-serine fluctuations . The monopotassium salt's defined ionic composition minimizes nonspecific osmotic or electrolyte effects in delicate primary culture systems.

Mechanistic Studies of NMDA Receptor Co-Agonist Modulation

For electrophysiological or biochemical experiments investigating the role of endogenous D-serine at the NMDA receptor glycine site, LSOS offers a synthesis-targeted intervention distinct from DAAO-mediated degradation. This allows researchers to dissect the relative contributions of de novo D-serine synthesis versus pre-existing pools . The potassium salt form is compatible with the physiological ion composition of artificial cerebrospinal fluid (aCSF) used in slice electrophysiology.

Quote Request

Request a Quote for L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.